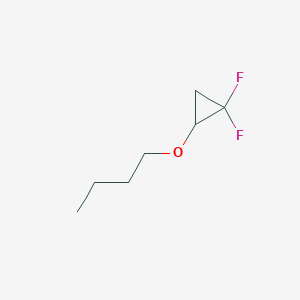
6-(tert-ブチル)インドリン
概要
説明
6-(tert-Butyl)indoline is a derivative of indoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring The tert-butyl group is a bulky substituent that can influence the chemical properties and reactivity of the indoline core
科学的研究の応用
6-(tert-Butyl)indoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indoline derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the indoline core.
作用機序
Target of Action
6-(tert-Butyl)indoline is an N-substituted indoline derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mode of Action
The compound interacts with its targets through various mechanisms. It acts as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It also participates in the preparation of allyl- and arylindolines .
Biochemical Pathways
The biochemical pathways affected by 6-(tert-Butyl)indoline are diverse. It is a reactant in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B . This suggests that it may play a role in the synthesis of these complex organic compounds.
Result of Action
The molecular and cellular effects of 6-(tert-Butyl)indoline’s action are largely determined by the specific reactions it is involved in. For instance, it is used in the synthesis of aryl alkyl amines, allyl- and arylindolines, and the highly strained CDEF parent tetracycle of nodulisporic acids A and B . The products of these reactions may have various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)indoline typically involves the introduction of the tert-butyl group onto the indoline core. One common method is the Friedel-Crafts alkylation reaction, where indoline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Another method involves the use of tert-butyl lithium as a nucleophile to introduce the tert-butyl group onto a pre-functionalized indoline derivative. This reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of 6-(tert-Butyl)indoline may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(tert-Butyl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The reduction of 6-(tert-Butyl)indoline can lead to the formation of tetrahydroindoline derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoline derivatives.
類似化合物との比較
Similar Compounds
Indoline: The parent compound without the tert-butyl group.
6-Methylindoline: A similar compound with a methyl group instead of a tert-butyl group.
6-Ethylindoline: A compound with an ethyl group at the same position.
Uniqueness
6-(tert-Butyl)indoline is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The steric hindrance provided by the tert-butyl group can affect the compound’s interaction with other molecules, making it distinct from its methyl and ethyl analogs. This uniqueness can be exploited in the design of specialized molecules for specific applications in chemistry, biology, and medicine.
特性
IUPAC Name |
6-tert-butyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXADKCMBPNFSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
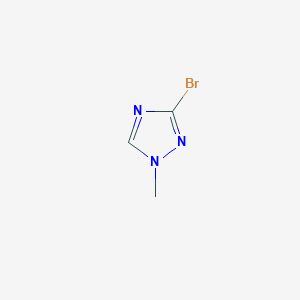
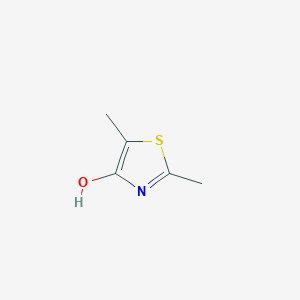
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
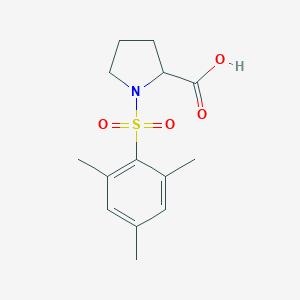
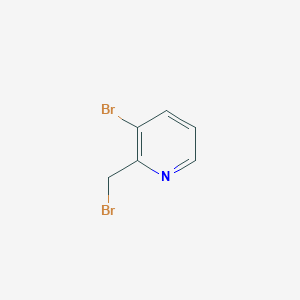

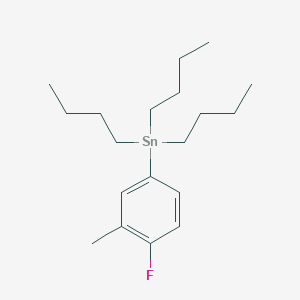
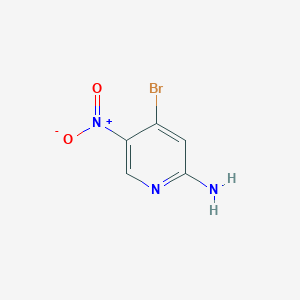
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
